molecular formula C9H7ClN2O2 B1613908 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde CAS No. 885520-94-5

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde

Cat. No.: B1613908
CAS No.: 885520-94-5
M. Wt: 210.62 g/mol
InChI Key: BCADYDIYEVNQIH-UHFFFAOYSA-N
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Description

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: 6-chloro-4-methoxy-2H-indazole-3-carboxylic acid.

    Reduction: 6-chloro-4-methoxy-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: It serves as a probe to study enzyme interactions and biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2H-indazole-3-carbaldehyde: Lacks the chloro group, which may reduce its reactivity.

    6-chloro-2H-indazole-3-carbaldehyde: Lacks the methoxy group, which may affect its binding affinity.

    6-chloro-4-methoxy-1H-indazole-3-carbaldehyde: Different tautomeric form, which may influence its chemical properties.

Uniqueness

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the indazole ring, which enhances its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCADYDIYEVNQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646244
Record name 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-94-5
Record name 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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